Salcomine

Overview

Description

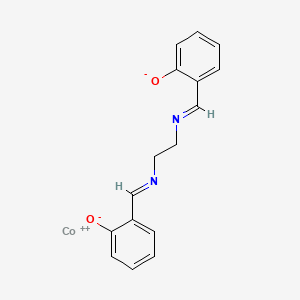

Salcomine, chemically known as N,N′-bis(salicylidene)ethylenediaminocobalt(II), is a cobalt(II) complex derived from a Schiff base ligand formed by the condensation of salicylaldehyde and ethylenediamine . This coordination compound is a dark-brown, air-sensitive solid with a melting point of 325.23°C and is sparingly soluble in water but dissolves in organic solvents like dimethylformamide (DMF) and chloroform . This compound is widely utilized as a catalyst in oxidation reactions, particularly for converting phenols to para-quinones under mild conditions (e.g., room temperature, oxygen atmosphere) . Its catalytic efficiency stems from its ability to act as an oxygen carrier, facilitating selective oxidation without requiring harsh reagents like lead dioxide or nitro disulfonates .

Preparation Methods

The most widely cited industrial method for salcomine production originates from the patent US5618957A. This protocol involves the simultaneous formation of the salen ligand (N,N'-bis(salicylidene)ethylenediamine) and its coordination with cobalt(II) ions in a single reaction vessel. Key steps include:

Reaction Components and Conditions

- Ethylene diamine (1 molar equivalent) reacts with salicylaldehyde (2 molar equivalents) in a polar aprotic solvent (e.g., ethanol, methanol, or pyridine).

- A cobalt(II) salt, typically cobalt(II) acetate tetrahydrate or cobalt(II) chloride hexahydrate , is introduced to the mixture.

- The reaction proceeds at 60–150°C under a protective gas atmosphere (e.g., nitrogen or argon) to prevent oxidation of cobalt(II) to cobalt(III).

- A buffer system , such as acetic acid/sodium acetate or alkanol-pyridine, maintains a pH of 4–6 to stabilize the intermediate Schiff base.

Mechanistic Insights

The reaction mechanism involves two sequential steps:

- Schiff base formation : Ethylene diamine condenses with salicylaldehyde to yield the salen ligand (salenH₂).

$$

2 \, \text{C₆H₅CHO} + \text{H₂NCH₂CH₂NH₂} \rightarrow \text{salenH₂} + 2 \, \text{H₂O}

$$ - Cobalt coordination : The deprotonated salen²⁻ ligand binds to cobalt(II) ions, forming the planar complex:

$$

\text{salenH₂} + \text{Co(OAc)₂} \rightarrow \text{Co(salen)} + 2 \, \text{HOAc}

$$

The use of a protective gas ensures the cobalt remains in the +2 oxidation state, critical for catalytic activity.

Yield and Purification

The crude product precipitates upon cooling and is isolated via filtration. Recrystallization from chloroform or benzene yields this compound as an orange-red crystalline solid with a melting point exceeding 300°C . Industrial-scale batches report yields exceeding 85% under optimized conditions.

Two-Step Synthesis Using Preformed Salen Ligand

Academic laboratories often employ a modular approach, synthesizing the salen ligand prior to metal coordination. This method enhances purity control and facilitates structural modifications.

Ligand Synthesis

- Salicylaldehyde (2 equivalents) is refluxed with ethylene diamine (1 equivalent) in ethanol for 4–6 hours.

- The yellow salenH₂ ligand precipitates upon cooling and is purified via recrystallization from ethanol.

Metal Coordination

- salenH₂ is dissolved in a coordinating solvent (e.g., dimethylformamide or pyridine).

- Cobalt(II) acetate tetrahydrate (1 equivalent) is added, and the mixture is stirred at 25–40°C for 12–24 hours.

- The product is isolated by solvent evaporation and washed with non-polar solvents to remove unreacted starting materials.

Structural Variants

- Solvent adducts : Recrystallization from chloroform yields a dimeric form with bridging phenolate ligands, while pyridine-containing solvents produce monomeric adducts .

- Oxygen-binding derivatives : Exposure to O₂ generates μ-peroxo species (e.g., [Co(salen)py]₂O₂ ), which reversibly release oxygen under reduced pressure.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of the one-pot and two-step methods:

Purification and Crystallization Techniques

This compound’s insolubility in water necessitates organic solvents for purification:

- Chloroform recrystallization : Produces phase-pure crystals suitable for X-ray diffraction.

- Benzene washing : Removes residual salicylaldehyde and ethylene diamine.

- Soxhlet extraction : Enhances purity for biomedical applications (e.g., proteinase inhibition).

Structural Characterization

This compound’s configuration is validated via:

- UV-Vis spectroscopy : Absorption bands at λₘₐₓ = 425 nm (d-d transitions) and 350 nm (ligand-centered π→π*).

- X-ray crystallography : Confirms planar geometry with Co–N bond lengths of 1.89–1.92 Å and Co–O distances of 1.87 Å .

- Magnetic susceptibility : Paramagnetic behavior (μₑff = 2.2–2.4 BM) consistent with high-spin Co(II).

Industrial Applications and Scalability

The one-pot method dominates commercial production due to its efficiency in synthesizing this compound for:

Chemical Reactions Analysis

Types of Reactions: Salcomine undergoes various types of reactions, primarily oxidation reactions. It acts as a catalyst in the oxidation of 2,6-disubstituted phenols by dioxygen .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Salcomine has a wide range of applications in scientific research:

Medicine: Research into this compound’s biological activity is ongoing, with studies exploring its potential therapeutic applications.

Mechanism of Action

Salcomine exerts its effects primarily through its ability to bind and activate dioxygen. The cobalt center in this compound can coordinate with dioxygen, forming a labile complex that facilitates the transfer of oxygen atoms to substrates. This mechanism is similar to that of heme proteins, which also bind and transport oxygen .

Comparison with Similar Compounds

Salcomine is often compared to other oxidizing agents and catalysts in terms of yield, selectivity, reaction conditions, and applicability. Below is a detailed analysis:

This compound vs. Fremy’s Salt

Fremy’s salt (potassium nitrosodisulfonate) is a strong oxidizing agent used in quinone synthesis. However, its performance varies significantly depending on reaction conditions:

- Yield: In the oxidation of 4-hexylresorcinol to quinone V, this compound (1 equivalent, DMF, rt, 6 h) achieved 50% yield, while Fremy’s salt with Na₂HPO₄ in H₂O/EtOAc (0°C to rt, 18 h) gave a comparable 50% yield . However, Fremy’s salt in H₂O/THF with Na₂CO₃ (rt, 10 h) outperformed this compound with a 60% yield .

- Selectivity: this compound exhibits superior chemoselectivity for 2,6-disubstituted phenols, avoiding by-products like polymeric ethers common in Fremy’s salt-mediated reactions .

- Conditions: Fremy’s salt often requires acidic or buffered aqueous systems, whereas this compound operates efficiently in non-aqueous solvents (e.g., DMF) under oxygen .

This compound vs. Ceric Ammonium Nitrate (CAN)

CAN is a versatile oxidant in organic synthesis but differs from this compound in substrate specificity:

- Product Diversity : Treatment of naphthalene derivatives with this compound yielded acetate-functionalized products, while CAN produced racemic nitrate-containing compounds, highlighting divergent reaction pathways .

- Yield: this compound enabled high-yield (71–89%) oxidations of phenols in avarone and taiwaniaquinone H syntheses, whereas CAN is less effective for bulky substrates due to steric hindrance .

This compound vs. Lead Dioxide (PbO₂)

Lead dioxide is a traditional oxidant but poses environmental and safety concerns:

- Efficiency: PbO₂ in methanesulfonic acid oxidized 2,6-di-tert-butylphenol to the corresponding quinone in <30% yield, while this compound achieved 83% yield under milder conditions (DMF, O₂, 50°C) .

- Toxicity : PbO₂ generates toxic lead waste, whereas this compound’s cobalt by-products are easier to handle and less environmentally hazardous .

Key Research Findings and Data Tables

Table 1: Oxidation of 4-Hexylresorcinol to Quinone V with Different Catalysts

| Entry | Oxidizing Agent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | This compound (0.01 eq.) | DMF, 110°C, 3 h | 30 |

| 2 | This compound (1 eq.) | DMF, rt, 6 h | 50 |

| 3 | Fremy’s salt | H₂O/EtOAc, Na₂HPO₄, 0°C to rt, 18 h | 50 |

| 7 | Fremy’s salt | H₂O/THF, Na₂CO₃, rt, 10 h | 60 |

Table 2: Comparative Performance in Natural Product Syntheses

Advantages and Limitations of this compound

- Advantages: High chemoselectivity for para-quinone formation . Operates under mild, oxygenated conditions, reducing energy input . Compatible with complex substrates, including sterically hindered phenols .

- Limitations :

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing Salcomine in laboratory settings?

- Methodological Answer : this compound (bis(salicylaldehyde)ethylenediiminecobalt(II)) is synthesized via condensation of salicylaldehyde with ethylenediamine, followed by coordination with cobalt chloride. Characterization involves elemental analysis, UV-Vis spectroscopy (λmax ~450 nm for Co-O charge transfer), and magnetic susceptibility measurements (low-spin Co(II) complex, μeff ~2.2 BM). FT-IR confirms imine bond formation (C=N stretch at ~1630 cm⁻¹). Purity is validated via TLC and XRD for crystalline structure .

- Experimental Design Tip : Include control experiments with varying stoichiometric ratios of reactants to optimize yield. Use inert atmospheres (N₂/Ar) to prevent oxidation during synthesis.

Q. How do researchers design experiments to quantify this compound’s oxygen absorption/desorption capacity?

- Methodological Answer : A gravimetric approach is standard:

Expose this compound to O₂/N₂ gas mixtures in a controlled chamber.

Measure weight gain (absorption) and loss (desorption) using microbalances (±0.01 mg precision).

Calculate O₂ capacity (mmol O₂/g this compound) via mass difference.

Example Parameters: 25°C for absorption, 80°C for desorption cycles; gas flow rates at 50 mL/min .

- Data Analysis : Plot adsorption isotherms (Langmuir/Freundlich models) to assess reversibility and hysteresis.

Advanced Research Questions

Q. What strategies resolve contradictions in reported O₂ absorption kinetics of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Crystallinity : Amorphous vs. crystalline phases (compare XRD patterns).

- Hydration State : Pre-dry samples at 100°C for 24h to standardize moisture content.

- Gas Composition : Use gas chromatographs to verify O₂/N₂ ratios.

- Statistical Reconciliation : Apply meta-analysis to aggregate data (e.g., random-effects models) and identify outliers .

- Case Study : Clatsupla et al. observed 15% lower O₂ capacity in humid conditions vs. dry—highlighting the need for environmental controls .

Q. How can researchers optimize this compound’s regeneration efficiency after multiple absorption/desorption cycles?

- Methodological Answer :

Cycle Testing : Perform 50+ cycles under controlled T/PH₂O.

Post-Cycle Analysis : Use XPS to detect cobalt oxidation states (Co²⁺ → Co³⁺ degradation) and SEM for structural defects.

Properties

CAS No. |

14167-18-1 |

|---|---|

Molecular Formula |

C16H16CoN2O2+2 |

Molecular Weight |

327.24 g/mol |

IUPAC Name |

cobalt(2+);2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol |

InChI |

InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2 |

InChI Key |

NPAQSKHBTMUERN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2] |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Co+2] |

Appearance |

Solid powder |

Color/Form |

Red crystals from DMF Dark brown powde |

melting_point |

127.5 °C |

Key on ui other cas no. |

14167-18-1 |

physical_description |

Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier. Red solid; Absorbs oxygen form air; [HSDB] Dark brown powder; [MSDSonline] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Soluble in benzene, chloroform, and pyridine |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

disalicylaldehyde ethylenediamine N,N'-bis(salicylideneamino)ethane N,N'-ethylenebis(salicylimine) salen tetrahydrosalen |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.